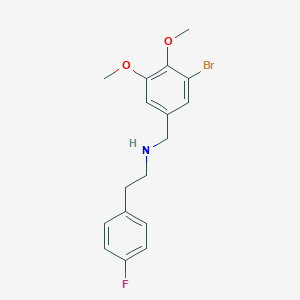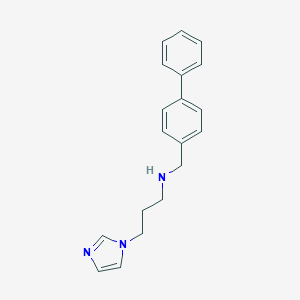
3-(2-Nitrophenyl)-2-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Nitrophenyl)-2-phenylacrylonitrile, also known as Nitro-stilbene, is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 299.3 g/mol.
Aplicaciones Científicas De Investigación
3-(2-Nitrophenyl)-2-phenylacrylonitrilene has been used in various scientific research applications, including fluorescence microscopy, chemical sensors, and organic electronics. It has been used as a fluorescent probe for imaging of lipid droplets in cells and tissues. It has also been used as a sensing material for the detection of nitroaromatic compounds in environmental and security applications. In addition, 3-(2-Nitrophenyl)-2-phenylacrylonitrilene has been used as a component in organic light-emitting diodes (OLEDs) due to its high luminescence efficiency.
Mecanismo De Acción
The mechanism of action of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene is not fully understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids through non-covalent interactions. It has been shown to bind to the hydrophobic cavities of proteins and induce conformational changes.
Biochemical and Physiological Effects:
3-(2-Nitrophenyl)-2-phenylacrylonitrilene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(2-Nitrophenyl)-2-phenylacrylonitrilene has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene is its high stability and solubility in organic solvents. This makes it easy to handle and use in experiments. However, one limitation is its low water solubility, which can make it difficult to use in biological systems. In addition, 3-(2-Nitrophenyl)-2-phenylacrylonitrilene can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of interest is its use as a sensing material for the detection of biomolecules in biological systems. In addition, further studies are needed to fully understand the mechanism of action of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene and its interactions with biological molecules.
Métodos De Síntesis
The synthesis of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene involves the reaction of 2-nitrobenzaldehyde and phenylacetonitrile in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile at a temperature of around 60-70°C. The resulting product is then purified by recrystallization to obtain pure 3-(2-Nitrophenyl)-2-phenylacrylonitrilene.
Propiedades
Nombre del producto |
3-(2-Nitrophenyl)-2-phenylacrylonitrile |
|---|---|
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)17(18)19/h1-10H/b14-10- |
Clave InChI |
QKDHOOPDLFPJKV-UVTDQMKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C#N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276003.png)
![4-{[(3-Phenyl-2-propynyl)amino]methyl}benzoic acid](/img/structure/B276004.png)
![2-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276010.png)
![2-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276011.png)


![4-amino-N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276019.png)

![2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B276022.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine](/img/structure/B276024.png)
![2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276025.png)
![4-{2-[(3-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276026.png)
![4-{2-[(4-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276027.png)
